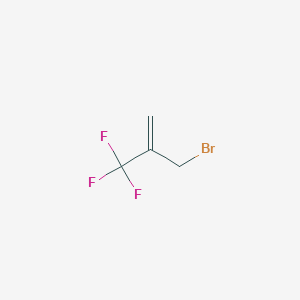

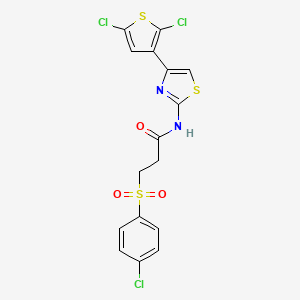

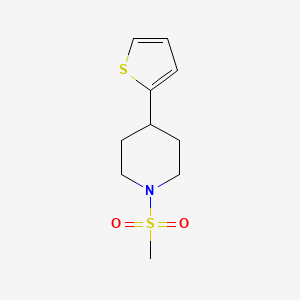

![molecular formula C21H18N2O2S B2906021 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 959747-15-0](/img/structure/B2906021.png)

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide, also known as MZ-1, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a synthetic compound that belongs to the class of thiosemicarbazones and has a molecular weight of 394.51 g/mol. MZ-1 has been studied extensively for its potential use in cancer therapy due to its ability to induce apoptosis selectively in cancer cells.

Mecanismo De Acción

Target of Action

Similar compounds have shown good cytotoxicity against human cancer cell lines such as mcf-7 and hela . This suggests that the compound may target cellular components or processes that are crucial for the survival and proliferation of these cells.

Mode of Action

It’s known that similar compounds induce overexpression of proteases in staphylococcus aureus, causing lysis of its biofilms and killing the bacteria . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to cell death.

Biochemical Pathways

It’s known that similar compounds affect excited-state hydrogen bonds and proton transfers, which are affected by solvent polarity . This suggests that the compound may influence biochemical pathways involving these processes.

Pharmacokinetics

The compound’s interaction with its environment, such as solvent effects, can influence its pharmacokinetic properties .

Result of Action

The compound has shown good cytotoxicity against tested cell lines, as compared with that of standard drug Cisplatin . This suggests that the compound’s action results in the death of these cells. Additionally, the compound has shown good to moderate antibacterial activity compared with the positive control drug Streptomycin .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, solvent effects can affect the compound’s excited-state hydrogen bonds and proton transfers . Additionally, the compound’s reactions can be dependent on the solvent used, with different solvents leading to the formation of different products .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is its selectivity for cancer cells. This makes it a potentially safer option than traditional chemotherapy, which can also target normal cells. Additionally, (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy option. However, one limitation of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is its relatively short half-life, which could limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for the development of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide. One potential direction is the development of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide analogs with improved pharmacokinetic properties. Another direction is the investigation of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide in combination with other cancer therapies, such as immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide and its potential use in other diseases beyond cancer.

Métodos De Síntesis

The synthesis of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves the reaction of 2-hydrazinylbenzo[d]thiazole with 2-methoxyacetaldehyde, followed by the addition of 1-naphthoyl chloride. The resulting product is purified by column chromatography to yield (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide. The synthesis of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is relatively simple and can be completed in a few steps, making it an attractive candidate for further development.

Aplicaciones Científicas De Investigación

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been tested in various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown promising results. In addition, (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy option.

Propiedades

IUPAC Name |

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-25-14-13-23-18-11-4-5-12-19(18)26-21(23)22-20(24)17-10-6-8-15-7-2-3-9-16(15)17/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACDBUJPLYNDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

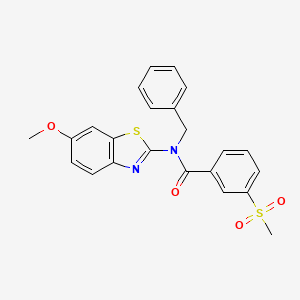

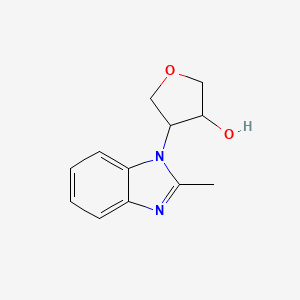

![2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905938.png)

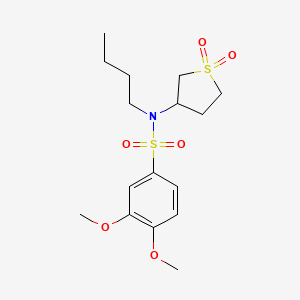

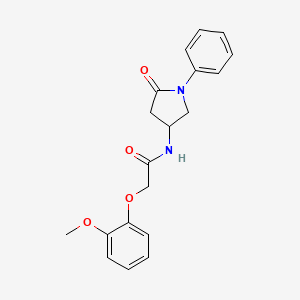

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2905945.png)

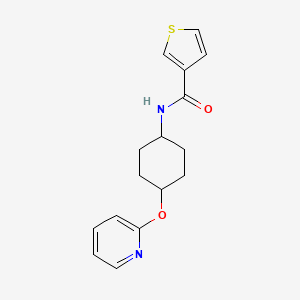

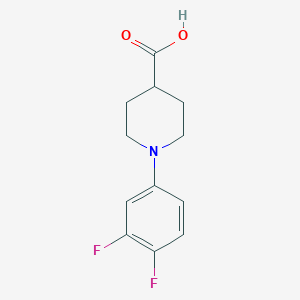

![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2905947.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2905956.png)

![[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2905960.png)